Isoxazol-4-yl(isoxazol-5-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1,2-oxazol-4-yl(1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C7H4N2O3/c10-7(5-3-9-11-4-5)6-1-2-8-12-6/h1-4H |
InChI Key |
VUMPDWCPNSWCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)C(=O)C2=CON=C2 |
Origin of Product |
United States |
Molecular Architecture and Conformational Analysis of Isoxazol 4 Yl Isoxazol 5 Yl Methanone
Electronic Structure and Aromaticity Considerations of the Isoxazole (B147169) Ring
The isoxazole ring is a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms. frontiersin.orgijpca.org It is classified as an aromatic system, a property that significantly influences its chemical behavior and interactions. chemicalbook.com The aromaticity of isoxazole arises from its planar structure and the presence of a continuous cycle of 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1). brainly.com
The electronic character of the isoxazole ring is heavily influenced by the two electronegative heteroatoms. chemicalbook.com The presence of both an electron-donating oxygen atom and an electron-attracting pyridine-type nitrogen atom creates a unique electron distribution within the ring. chemicalbook.com This makes the isoxazole ring an electron-rich system capable of engaging in various non-covalent interactions, including hydrogen bonding (via the nitrogen and oxygen atoms acting as acceptors) and π-π stacking. frontiersin.orgnih.gov Theoretical studies using methods like Density Functional Theory (DFT) have been employed to quantify the charge distribution on the atoms of the isoxazole ring, revealing how substitutions can alter the electronic parameters and chemical reactivity of the molecule. researchgate.net
The structural characteristics of the isoxazole ring enable it to participate in numerous non-covalent interactions, which are crucial for its role in larger molecular systems. frontiersin.org The weak N-O bond is a notable feature, making the ring susceptible to cleavage under certain conditions, such as UV irradiation. wikipedia.orgnih.gov
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₃H₃NO | ijpca.org |
| Aromaticity | Aromatic, follows Hückel's rule with 6 π-electrons. | brainly.com |
| Key Structural Features | Five-membered ring with adjacent oxygen (position 1) and nitrogen (position 2) atoms. | frontiersin.orgnih.gov |
| Electronic Nature | Electron-rich aromatic system with unique charge distribution due to O and N heteroatoms. | chemicalbook.comnih.gov |
| Interaction Potential | Capable of hydrogen bonding (N and O as acceptors) and π-π stacking. | frontiersin.org |
Conformational Preferences and Dynamics of the Methanone (B1245722) Bridge
Maximum π-conjugation between the carbonyl group and the two aromatic isoxazole rings would occur in a planar conformation, which would be electronically stabilizing. However, a fully planar arrangement would also lead to significant steric repulsion between the atoms on the two rings. Consequently, the molecule is expected to adopt a non-planar, twisted conformation in its lowest energy state.
Computational studies on analogous bis-heterocyclic systems, such as 5,5′-bis-isoxazole, have explored the problem of internal rotation. rsc.org These studies calculate the energy differences between various conformations, such as cis and trans arrangements, to determine the most stable geometry. For diaryl ketones, the preferred conformation is typically one where both aromatic rings are twisted out of the plane of the carbonyl group to alleviate steric strain. This results in a propeller-like geometry. The degree of twisting depends on the specific nature and substitution pattern of the heterocyclic rings.
| Factor | Influence on Conformation | Favored Geometry |
|---|---|---|
| π-Conjugation | Maximizes orbital overlap between the carbonyl group and the isoxazole rings, leading to electronic stabilization. | Planar |
| Steric Hindrance | Causes repulsive interactions between atoms on the two isoxazole rings when they are in close proximity. | Twisted/Non-planar |
| Resulting Conformation | A compromise between conjugation and steric effects, typically resulting in a twisted, non-planar structure. | Propeller-like |
Intra- and Intermolecular Interactions within Bis-Isoxazole Systems
The three-dimensional arrangement of Isoxazol-4-yl(isoxazol-5-yl)methanone molecules, both individually and in the solid state, is governed by a network of weak non-covalent interactions.
Intramolecular Interactions: Within a single molecule, the specific twisted conformation can be stabilized by weak intramolecular interactions. These may include C−H···O and C−H···N hydrogen bonds, where a hydrogen atom on one isoxazole ring interacts with the carbonyl oxygen or the nitrogen atom of the adjacent ring. The formation of these interactions is highly dependent on the rotational angles around the methanone bridge. Intramolecular cycloadditions are also a known reaction pathway for appropriately substituted isoxazoles, highlighting the potential for proximity-driven reactivity between different parts of a molecule. mdpi.com
Intermolecular Interactions: In the solid state, intermolecular forces dictate the crystal packing. For isoxazole-containing compounds, these interactions are diverse. mdpi.com Hydrogen bonding is a significant factor, with theoretical studies showing that the nitrogen atom of the isoxazole ring is a more favorable hydrogen bond acceptor than the oxygen atom when interacting with molecules like water. researchgate.net In the absence of strong hydrogen bond donors, weaker interactions such as C−H···O and C−H···N hydrogen bonds, dipole-dipole interactions, and π-π stacking of the isoxazole rings become dominant in determining the crystal architecture. nih.govnih.gov The study of bis(isoxazole) systems has shown that these molecules can act as bivalent ligands, where both rings interact simultaneously with a target, a process governed by these non-covalent forces. mdpi.comnih.gov
| Interaction Type | Description | Significance |
|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between the aromatic isoxazole rings of neighboring molecules. | Contributes to crystal packing and stabilization of molecular complexes. |
| C−H···O/N Hydrogen Bonds | Weak electrostatic interactions between a carbon-bound hydrogen and an electronegative oxygen or nitrogen atom. | Plays a key role in directing molecular conformation (intramolecular) and crystal packing (intermolecular). researchgate.netnih.gov |
| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of adjacent molecules arising from the electronegative heteroatoms. | Influences the orientation of molecules in the solid state. nih.gov |
Spectroscopic and Structural Characterization Techniques for Isoxazol 4 Yl Isoxazol 5 Yl Methanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of isoxazole (B147169) derivatives, offering unambiguous information about the molecular skeleton. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of protons within a molecule. For derivatives of Isoxazol-4-yl(isoxazol-5-yl)methanone, the chemical shifts of the protons on the isoxazole rings are particularly diagnostic. The proton attached to the isoxazole ring typically appears as a singlet in the aromatic region of the spectrum. For example, in related phenyl-substituted isoxazole derivatives, the isoxazole C-H proton is often observed as a sharp singlet around δ 6.9-7.2 ppm. rsc.org
Substituents on the isoxazole rings significantly influence the chemical shifts of nearby protons. Protons on substituent groups, such as methyl or methylene (B1212753) groups adjacent to the ring, also provide key structural information. Methylene protons (CH₂) adjacent to an isoxazole ring, for instance, may appear as distinct doublets due to their diastereotopic nature, as seen in chiral isoxazole derivatives where they resonate at different chemical shifts (e.g., 2.90 ppm and 3.20 ppm). nih.gov
The following table summarizes representative ¹H NMR chemical shifts for protons in various isoxazole derivative environments, illustrating the typical ranges for these key signals.
| Proton Environment | Representative Chemical Shift (δ, ppm) | Multiplicity | Reference Compound Type |
| Isoxazole Ring Proton | 6.93 - 7.16 | Singlet (s) | Phenyl-substituted isoxazoles rsc.org |
| Vinylic Proton (on substituent) | 7.16 - 7.90 | Singlet (s) | Arylmethyleneisoxazol-5(4H)-ones mdpi.com |
| Methylene Protons (adjacent to ring) | 2.75 - 3.30 | Doublet (d) | Dihydroisoxazoles nih.gov |
| Methyl Protons (on ring) | 2.26 - 2.30 | Singlet (s) | 3-Methylisoxazol-5(4H)-ones mdpi.com |
This table is interactive. Click on the headers to sort the data.
Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for mapping the carbon backbone of isoxazolylmethanone derivatives. The chemical shifts of the carbonyl carbon and the carbons within the two heterocyclic rings are highly characteristic. The carbonyl carbon (C=O) of the methanone (B1245722) bridge is expected to resonate in the downfield region, typically between δ 180 and 195 ppm, which is characteristic for diaryl ketones. niscair.res.in
The carbons of the isoxazole rings have distinct chemical shifts. The quaternary carbons are often observed between δ 155 and 170 ppm, while the CH carbon of the isoxazole ring appears further upfield. rsc.org For instance, in 4-(3-phenylisoxazol-5-yl)benzonitrile, the two quaternary isoxazole carbons (C3 and C5) resonate at δ 163.4 and 168.3 ppm, respectively, while the CH carbon (C4) is found at δ 99.8 ppm. rsc.org
The table below provides typical ¹³C NMR chemical shift ranges for the key carbon atoms in isoxazole-containing structures.
| Carbon Environment | Representative Chemical Shift (δ, ppm) | Reference Compound Type |
| Methanone Carbonyl (C=O) | 185 - 192 | Diaryl Ketones niscair.res.in |
| Isoxazole Quaternary Carbon (C=N) | 160 - 165 | 3,4,5-Trisubstituted Isoxazoles |
| Isoxazole Quaternary Carbon (C-O) | 168 - 171 | Phenyl-substituted isoxazoles rsc.orgniscair.res.in |
| Isoxazole CH Carbon | 99 - 100 | Phenyl-substituted isoxazoles rsc.org |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) Spectroscopy for Vibrational Mode Identification of the Ketone and Heterocyclic Rings
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the central ketone. This band is typically strong and sharp, appearing in the range of 1650-1700 cm⁻¹. rsc.org
The vibrations of the isoxazole rings also produce a series of characteristic bands in the fingerprint region of the spectrum. These include the C=N stretching vibration, typically observed between 1610 and 1650 cm⁻¹, and the N-O and C-O stretching vibrations, which appear at lower frequencies. rjpbcs.comsemanticscholar.org The presence of these distinct bands provides confirmatory evidence for the integrity of the heterocyclic rings and the ketone linker.
| Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Intensity |
| Ketone C=O Stretch | 1650 - 1700 | Strong |
| Isoxazole C=N Stretch | 1610 - 1650 | Medium to Strong |
| Isoxazole Ring Vibrations | 1400 - 1550 | Medium |
| Isoxazole N-O Stretch | 1110 - 1170 | Medium |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the analysis of this compound derivatives, the primary application is the confirmation of the molecular formula by identifying the molecular ion peak (M⁺) or a related ion such as [M+H]⁺. niscair.res.inrkmmanr.org
Under electron impact (EI) or electrospray ionization (ESI) conditions, the molecular ion can undergo fragmentation. The fragmentation patterns provide valuable clues about the molecule's structure. For isoxazolylmethanones, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to the formation of isoxazoloyl cations.
Ring Fragmentation: Cleavage of the isoxazole rings, which can break apart in predictable ways to yield smaller charged fragments.
Analysis of the masses of these fragments helps to confirm the identity and connectivity of the two different isoxazole rings and the central carbonyl unit.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the precise positions of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. nih.gov
For derivatives of this compound, X-ray analysis can definitively establish:
Planarity: The degree to which the isoxazole rings are planar. mdpi.com
Conformation: The relative orientation of the two isoxazole rings with respect to each other and the central methanone bridge. This includes the dihedral angle between the planes of the rings. nih.gov
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-stacking that influence the solid-state properties. mdpi.com
For example, in a related dihydroisoxazole (B8533529) structure, X-ray analysis revealed an envelope conformation for the isoxazole ring and a dihedral angle of 13.4° between the ring and an attached phenyl group, providing a detailed picture of its three-dimensional shape. nih.gov
Advanced Computational and Quantum Chemical Studies on Isoxazol 4 Yl Isoxazol 5 Yl Methanone
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. nih.govresearchgate.net For Isoxazol-4-yl(isoxazol-5-yl)methanone, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to predict its structural parameters. nih.govmdpi.com
Interactive Data Table: Predicted Bond Lengths in this compound based on DFT Calculations.
| Bond Type | Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| Carbonyl | C | O | ~1.21 |
| C-N (isoxazole) | C | N | ~1.30 - 1.38 |
| O-N (isoxazole) | O | N | ~1.42 |
| C-C (ring) | C | C | ~1.36 - 1.44 |
| C-O (ring) | C | O | ~1.35 |
| C-C (bridge) | C | C | ~1.48 |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Indices
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For isoxazole (B147169) derivatives, the HOMO is often localized over the electron-rich heterocyclic rings, while the LUMO may be distributed over the entire system, particularly the carbonyl group which is an electron-withdrawing moiety. nih.gov
From the energies of the HOMO and LUMO, several reactivity indices can be derived:
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron distribution.
Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness.
Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. It describes the power of an atom or group to attract electrons.
Interactive Data Table: Illustrative FMO Properties for an Isoxazole Derivative.
Note: Values are representative and derived from studies on analogous heterocyclic systems.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | E_HOMO | - | -6.56 |
| LUMO Energy | E_LUMO | - | -1.91 |
| HOMO-LUMO Energy Gap | ΔE | E_LUMO - E_HOMO | 4.65 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.33 |
| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 4.24 |
| Chemical Softness | S | 1 / η | 0.43 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.
Typically, the color scheme is as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole rings. nih.govresearchgate.net These sites are the primary locations for interactions with electrophiles. researchgate.net Conversely, positive potential (blue) would likely be localized on the hydrogen atoms attached to the isoxazole rings, making them potential sites for nucleophilic interactions.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron density of a promolecule (the sum of spherical atomic densities for the molecule) dominates the procrystal (the sum over the crystal), it provides a graphical representation of how molecules interact with their neighbors.
H···H contacts: Typically the most abundant, arising from the hydrogen atoms on the molecular periphery. nih.govnih.gov
O···H/H···O contacts: Representing hydrogen bonds or van der Waals interactions involving oxygen atoms. nih.gov
C···H/H···C contacts: Indicating weaker C-H···π or other van der Waals forces. nih.gov
N···H/H···N contacts: Involving the nitrogen atoms of the isoxazole rings. nih.gov
Interactive Data Table: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Isoxazole Derivative.
Note: The percentages are illustrative and based on published data for similar heterocyclic compounds. nih.gov
| Contact Type | Percentage Contribution (%) |
| H···H | 53.6 |
| C···H / H···C | 20.8 |
| O···H / H···O | 17.7 |
| N···H / H···N | 4.5 |
| C···C | 1.7 |
| Other | 1.7 |
Quantum Chemical Descriptors for Reactivity Prediction
Beyond the basic FMO analysis, a range of global quantum chemical descriptors can be calculated to provide a more detailed prediction of a molecule's reactivity. physchemres.org These descriptors are derived from the principles of conceptual DFT and offer quantitative measures of various aspects of chemical behavior.
Key descriptors include:
Ionization Potential (I): I ≈ -E_HOMO. The energy required to remove an electron.
Electron Affinity (A): A ≈ -E_LUMO. The energy released when an electron is added.
Electrophilicity Index (ω): ω = χ² / (2η). This index measures the propensity of a species to accept electrons. A higher value indicates a better electrophile. nih.gov
These parameters collectively provide a comprehensive electronic profile of this compound, allowing for predictions about its stability, reactivity, and the nature of its interactions with other chemical species.
Interactive Data Table: Calculated Quantum Chemical Descriptors.
Note: Values are illustrative, calculated from the representative FMO energies in Table 5.2.
| Descriptor | Symbol | Formula | Illustrative Value (eV) |
| Ionization Potential | I | -E_HOMO | 6.56 |
| Electron Affinity | A | -E_LUMO | 1.91 |
| Electrophilicity Index | ω | χ² / (2η) | 3.86 |
Reaction Mechanisms and Transformation Pathways of the Isoxazol 4 Yl Isoxazol 5 Yl Methanone Core
Mechanistic Investigations of Isoxazole (B147169) Ring Formation and Stability
The formation of the isoxazole ring, a key structural motif in isoxazol-4-yl(isoxazol-5-yl)methanone, is primarily achieved through two major synthetic routes: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone or an α,β-unsaturated ketone. researchgate.net These methods provide a versatile foundation for constructing the isoxazole core.
One of the most prevalent methods for isoxazole synthesis is the [3+2] cycloaddition reaction. nanobioletters.com This involves the reaction of a nitrile oxide with a suitable dipolarophile. For instance, the reaction of alkynyldimethylsilyl ethers with aryl and alkyl nitrile oxides leads to the formation of isoxazolylsilanols, which can be further functionalized. nih.gov The regioselectivity of this cycloaddition is a critical aspect, and various catalytic systems, including copper(I), have been developed to control the orientation of the substituents on the resulting isoxazole ring. nih.gov
Another significant pathway involves the condensation of hydroxylamine hydrochloride with β-ketoesters or 1,3-dicarbonyl compounds. For example, the three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) is a common method for synthesizing isoxazol-5(4H)-ones. The mechanism is believed to proceed via the formation of an oxime intermediate, followed by intramolecular cyclization. nanobioletters.com
The stability of the isoxazole ring is a crucial factor in its synthetic utility. While generally considered an aromatic system, it possesses a weak nitrogen-oxygen bond. researchgate.net This bond is susceptible to cleavage under specific reaction conditions, particularly reductive or basic conditions. researchgate.net This inherent instability can be synthetically advantageous, as the ring-opened products can be valuable difunctionalized intermediates such as 1,3-dicarbonyls, enaminoketones, or β-hydroxy ketones. researchgate.net Thermal decomposition of isoxazoline (B3343090) compounds, a related class of heterocycles, has been shown to proceed via a biradical mechanism, leading to ring-opening and the formation of smaller molecular fragments. researchgate.net
| Reaction Type | Key Reactants | Primary Product | Mechanistic Feature |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne/Alkenes | Substituted Isoxazole | [3+2] cycloaddition |
| Condensation | Hydroxylamine, 1,3-Diketone | Substituted Isoxazole | Oxime formation followed by intramolecular cyclization |
| Ring Cleavage | Isoxazole, Reducing Agent/Base | Difunctionalized Compound | Cleavage of the weak N-O bond |
Chemical Transformations of the Methanone (B1245722) Carbonyl Group
The methanone carbonyl group in this compound serves as a reactive center for a variety of chemical transformations. Standard carbonyl group reactions can be applied to this moiety, leading to a diverse array of derivatives.
Reductive transformations of the carbonyl group are a common strategy. The Wolff-Kishner reduction, which involves the reaction of the ketone with hydrazine (B178648) in the presence of a strong base, can convert the carbonyl group into a methylene (B1212753) group, yielding a di(isoxazolyl)methane derivative. libretexts.org This reaction proceeds through the formation of a hydrazone intermediate. libretexts.org Another classical method for carbonyl reduction is the Clemmensen reduction, which employs amalgamated zinc in the presence of a strong acid. libretexts.org However, the acidic conditions of the Clemmensen reduction might not be compatible with the acid-sensitive isoxazole rings.
The carbonyl group can also undergo nucleophilic addition reactions. For instance, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Furthermore, the carbonyl group can be converted to an oxime by reaction with hydroxylamine or a hydrazone by reaction with hydrazine derivatives. mhmedical.com These reactions are fundamental in modifying the electronic and steric properties of the central linker between the two isoxazole rings.
| Transformation | Reagents | Product |
| Wolff-Kishner Reduction | Hydrazine, Strong Base | Di(isoxazolyl)methane |
| Nucleophilic Addition | Grignard Reagent | Tertiary Alcohol |
| Oxime Formation | Hydroxylamine | Di(isoxazolyl)methanone Oxime |
| Hydrazone Formation | Hydrazine | Di(isoxazolyl)methanone Hydrazone |
Derivatization at Peripheral Positions of the Isoxazole Rings
The peripheral positions of the isoxazole rings in this compound offer opportunities for further functionalization, allowing for the fine-tuning of the molecule's properties. Various synthetic strategies can be employed to introduce a wide range of substituents onto the isoxazole core.
One common approach involves the use of substituted starting materials in the initial isoxazole synthesis. For example, by using substituted aldehydes, β-ketoesters, or alkynes in the condensation or cycloaddition reactions, one can introduce desired functional groups at specific positions on the isoxazole rings. mdpi.com Three-component reactions are particularly useful for creating a library of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com
Post-synthetic modification of the isoxazole rings is also a viable strategy. Halogenation of the isoxazole ring can introduce reactive handles for subsequent cross-coupling reactions. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with reagents like ICl, I2, or Br2 can yield 4-haloisoxazoles. organic-chemistry.org These halogenated derivatives can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl, heteroaryl, or alkyl groups.
Furthermore, the generation of nitrile oxides from aldoximes or primary nitro compounds in the presence of a dipolarophile allows for the construction of isoxazoles with diverse substituents at the 3- and 5-positions. organic-chemistry.org The choice of the starting materials directly dictates the nature of the substituents on the final isoxazole product.
Photochemical Reactivity of Isoxazole Chromophores and the Ketone Unit
The photochemical behavior of this compound is governed by the intrinsic photoreactivity of both the isoxazole rings and the central ketone unit. Isoxazoles are known to undergo photochemical rearrangements upon irradiation with UV light. acs.org This process is typically initiated by the homolytic cleavage of the weak O-N bond, leading to the formation of an acyl azirine intermediate. acs.orgnih.gov This highly strained intermediate can then rearrange to form various products, with oxazoles being a common outcome. acs.org
More recent studies have shown that this photochemical rearrangement can also lead to the formation of ketenimine intermediates. nih.gov These ketenimines are highly electrophilic species and can serve as valuable building blocks for the synthesis of other heterocyclic systems, such as pyrazoles, through reactions with nucleophiles like hydrazines. acs.orgnih.gov The specific wavelength of UV light used for irradiation can influence the reaction pathway, with wavelengths in the range of 200–330 nm typically required for the photoisomerization of isoxazoles. acs.orgnih.gov
The ketone carbonyl group also acts as a chromophore and can undergo photochemical reactions. Upon absorption of UV light, the ketone can be excited to a singlet or triplet state. One of the classic photochemical reactions of ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a bond adjacent to the carbonyl group. Another possibility is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen.
The interplay between the photochemical reactivity of the isoxazole rings and the ketone unit in this compound can lead to complex reaction pathways. The excitation of one chromophore could potentially lead to energy transfer to the other, or the reactive intermediates generated from one part of the molecule could interact with the other. The specific photochemical outcome would depend on the irradiation wavelength, the solvent, and the presence of other reactive species. The intrinsic photochemistry of isoxazoles has also been harnessed for applications in chemoproteomics as a photo-crosslinking method. rsc.orgbiorxiv.org
| Chromophore | Photochemical Reaction | Key Intermediate | Potential Product |
| Isoxazole | Ring Rearrangement | Acyl Azirine, Ketenimine | Oxazole (B20620), Pyrazole (B372694) |
| Ketone | Norrish Type I Cleavage | Acyl and Alkyl Radicals | Fragmentation Products |
| Ketone | Norrish Type II Reaction | 1,4-Biradical | Cyclobutanol, Cleavage Products |
Structure Reactivity Relationships and Chemical Design Principles for Isoxazol 4 Yl Isoxazol 5 Yl Methanone Analogues
Influence of Substituents on Isoxazole (B147169) Ring Reactivity and Stability
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is characterized by its aromatic nature and a labile N-O bond, making it susceptible to various chemical transformations. researchgate.net The stability and reactivity of the isoxazole rings in isoxazol-4-yl(isoxazol-5-yl)methanone are significantly influenced by the electronic and steric properties of attached substituents.
The inherent reactivity of the isoxazole ring allows for manipulation of its substituents to create functionally complex derivatives. researchgate.net The weak nitrogen-oxygen bond is a key feature, rendering the ring prone to cleavage under specific conditions, such as reduction or treatment with a base. researchgate.net This property can be exploited in synthetic strategies where the isoxazole acts as a masked form of other functional groups like 1,3-dicarbonyls or β-hydroxy ketones. researchgate.net
The introduction of substituents at various positions on the isoxazole rings can modulate their electronic distribution and, consequently, their stability and reactivity. For instance, electron-donating groups (EDGs) can increase the electron density of the ring, potentially enhancing its stability and influencing its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, making the ring more prone to nucleophilic attack and potentially facilitating ring-opening reactions.
Studies on substituted isoxazoles have demonstrated that the nature of the substituent plays a critical role in directing photochemical isomerizations. chemrxiv.org For example, the selection of substituents on 3,5-disubstituted isoxazoles can determine the efficiency of photoisomerization to carbonyl-2H-azirines and prevent the formation of undesired oxazole (B20620) byproducts. chemrxiv.org Specifically, tert-butyl and trifluoromethyl groups have been identified as effective substituents for promoting the desired photoisomerization. chemrxiv.org This highlights the profound impact of substituent choice on the reaction pathways of the isoxazole ring.
Table 1: Predicted Influence of Substituents on Isoxazole Ring Properties in this compound Analogues
| Substituent Type | Position on Isoxazole Ring | Predicted Effect on Ring Stability | Predicted Effect on Reactivity towards Nucleophiles | Predicted Effect on Reactivity towards Electrophiles |
| Electron-Donating Group (e.g., -OCH₃, -NH₂) | C3 or C5 | Increased | Decreased | Increased |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | C3 or C5 | Decreased | Increased | Decreased |
| Halogen (e.g., -Cl, -Br) | C3, C4, or C5 | Moderately Decreased | Increased | Decreased |
| Alkyl Group (e.g., -CH₃, -C₂H₅) | C3 or C5 | Increased | Slightly Decreased | Slightly Increased |
Modulating the Electronic and Steric Environment of the Methanone (B1245722) Linker
The carbonyl group of the methanone linker is inherently polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This electrophilicity can be fine-tuned by the electronic effects of the attached isoxazole rings and any substituents they may bear. For instance, if the isoxazole rings are substituted with EWGs, the electrophilicity of the methanone carbon will be enhanced, making it more susceptible to nucleophilic attack. Conversely, EDGs on the isoxazole rings would decrease the electrophilicity of the carbonyl carbon.
The steric environment around the methanone linker is also a critical factor. Bulky substituents placed on the isoxazole rings in proximity to the methanone group can hinder its accessibility to reagents, thereby influencing its reactivity. Such steric hindrance can also affect the rotational freedom around the bonds connecting the methanone to the isoxazole rings, potentially locking the molecule into specific conformations. This conformational control can be a powerful tool in designing molecules with specific three-dimensional shapes and functionalities.
Furthermore, modifications to the linker itself, such as replacing the oxygen atom with a sulfur atom to create a thioketone, can significantly alter the electronic properties of the molecule. nih.gov Such a change would impact the electronic coupling between the two isoxazole rings. nih.gov
Table 2: Effects of Methanone Linker Modifications on the Properties of this compound Analogues
| Modification | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Reactivity |
| Introduction of EWGs on Isoxazole Rings | Increased electrophilicity of carbonyl carbon | Minimal | Enhanced susceptibility to nucleophilic attack |
| Introduction of EDGs on Isoxazole Rings | Decreased electrophilicity of carbonyl carbon | Minimal | Reduced susceptibility to nucleophilic attack |
| Introduction of Bulky Substituents near the Linker | Minimal direct electronic effect | Increased steric hindrance | Decreased reactivity due to steric shielding |
| Replacement of Carbonyl Oxygen with Sulfur | Altered bond polarity and electronic coupling | Minimal | Modified reactivity profile, potential for different reaction pathways |
Rational Design of Chemically Diverse this compound Derivatives
The rational design of chemically diverse this compound derivatives involves a systematic approach to modifying the core structure to achieve desired chemical properties. This process leverages the principles of structure-reactivity relationships discussed in the previous sections.
The synthesis of highly substituted isoxazoles can be achieved through various methods, including electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This method allows for the introduction of a wide range of functional groups at the 3, 4, and 5-positions of the isoxazole ring. nih.gov By applying such synthetic strategies to the this compound scaffold, a library of diverse derivatives can be generated.
Furthermore, the methanone linker itself can be a target for modification. As previously mentioned, altering the steric and electronic environment of the linker can have a profound impact on the molecule's properties. This could involve the synthesis of derivatives with sterically demanding groups flanking the carbonyl, or even the replacement of the carbonyl group with other linking moieties to explore different conformational and electronic landscapes.
The concept of "scaffold hopping," where a heterocyclic core is altered while retaining peripheral substituents, offers another avenue for rational design. rsc.org While not directly modifying the this compound core, this principle encourages the exploration of related structures where one or both isoxazole rings are replaced by other heterocycles to investigate the impact on chemical behavior.
Table 3: Strategies for the Rational Design of this compound Derivatives
| Design Strategy | Rationale | Example Modification | Desired Outcome |
| Substituent Variation on Isoxazole Rings | Modulate electronic properties and reactivity | Introduction of -NO₂ and -NH₂ groups on opposite rings | Creation of a push-pull system with unique electronic properties |
| Steric Shielding of Methanone Linker | Control reactivity and conformation | Introduction of tert-butyl groups at positions adjacent to the linker | Increased stability and conformational rigidity |
| Modification of the Methanone Linker | Alter electronic coupling and reactivity | Replacement of carbonyl oxygen with sulfur | Enhanced electronic communication between the isoxazole rings |
| Bioisosteric Replacement | Explore related chemical space | Replacement of one isoxazole ring with a pyrazole (B372694) ring | Investigation of the impact of the heteroatom arrangement on chemical properties |
Emerging Research Perspectives and Future Directions in Isoxazol 4 Yl Isoxazol 5 Yl Methanone Chemistry
Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency
Modern synthetic chemistry prioritizes the development of processes that are not only effective but also environmentally benign and resource-efficient. For bis-isoxazoles, this translates to a move away from classical, multi-step syntheses towards greener, more streamlined approaches. The principles of atom economy and process efficiency are central to this evolution.
Key research efforts are focused on multicomponent reactions (MCRs), which allow for the construction of complex molecules like isoxazole (B147169) derivatives from three or more starting materials in a single step. mdpi.com These one-pot syntheses are inherently efficient, reducing solvent waste, purification steps, and energy consumption. The use of eco-friendly solvents, particularly water, is a significant trend. researchgate.net For instance, the three-component cyclocondensation of aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters has been successfully performed in aqueous media, offering a green alternative to hazardous organic solvents.
Furthermore, advancements in catalysis are paving the way for more efficient syntheses. Researchers are exploring the use of inexpensive and sustainable catalysts, such as agro-waste-based materials or simple salts like sodium chloride in water, to drive these reactions. researchgate.netnih.gov The application of alternative energy sources, such as ultrasonic irradiation, has also proven effective in accelerating reaction rates, increasing yields, and simplifying work-up procedures for isoxazole synthesis. nih.govmdpi.com These methods represent a significant step towards sustainable and economical production of bis-isoxazole scaffolds. researchgate.net
| Method | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Three-Component Reaction | Amine-functionalized cellulose (B213188) in water | High yields at room temperature, use of a biocatalyst, simple work-up. | mdpi.com |
| Ultrasonic Irradiation | Pyruvic acid in aqueous medium | Accelerated reaction rate, high yields, energy efficiency. | mdpi.com |
| One-Pot Condensation | NaCl aqueous solution | Inexpensive and harmless medium, time-saving, high efficiency. | researchgate.net |
| MCRs | Agro-waste catalyst (WEOFPA) / glycerol | Benign and eco-friendly, avoids hazardous solvents, inexpensive. | nih.gov |
Exploration of Unconventional Reactivity and Catalysis for Bis-Isoxazoles
Beyond improving their synthesis, researchers are actively exploring the novel reactivity of isoxazoles and their bis-variants. This includes subjecting them to unconventional reaction conditions to uncover new chemical transformations. A notable example is the unexpected reactivity observed with reagents like DABCO-bis(sulfur dioxide), which, instead of introducing an expected sulfone group, led to the exclusive C-H bond sulfenylation of related imidazopyridines. researchgate.net Such discoveries challenge existing mechanistic assumptions and open new avenues for the functionalization of heterocyclic compounds.
The isoxazole ring itself can undergo a variety of chemical transformations, including cycloadditions and reductions, making it a versatile intermediate for organic synthesis. researchgate.netresearchgate.net The development of new catalytic systems is crucial for controlling these reactions. Hypervalent iodine species, for example, have been used to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to form polycyclic isoxazole derivatives. mdpi.com
Moreover, there is growing interest in using complex heterocyclic structures, such as bis-azoles, as components of catalytic systems. Chiral bis(oxazolinyl) and bis(imidazolinyl) ligands have been successfully applied in copper-catalyzed asymmetric reactions, demonstrating that the bis-azole framework can serve as a scaffold for inducing chirality in chemical transformations. mdpi.com This dual role—as both a synthetic target and a tool for further synthesis—highlights the rich and underexplored catalytic potential of bis-isoxazole structures.
| Catalytic Approach | Catalyst System | Transformation Achieved | Significance | Reference |
|---|---|---|---|---|
| Intramolecular Cycloaddition | Hypervalent iodine(III) species | Synthesis of polycyclic isoxazoles | Efficient construction of fused-ring systems. | mdpi.com |
| Asymmetric Alkylation | Copper(II) / Chiral bis(oxazolinyl)thiophene ligands | Friedel–Crafts alkylation of indoles | Demonstrates use of bis-azole structures as chiral ligands. | mdpi.com |
| C-H Functionalization | Copper(I) iodide / DABSO | C-H bond sulfenylation | Unconventional reactivity for targeted functionalization. | researchgate.net |
Advanced Materials Science Applications Informed by Electronic Structure
The potential of bis-isoxazole compounds extends beyond traditional chemical applications into the realm of advanced materials science. This is largely dictated by their electronic properties, which can be predicted and understood through computational chemistry. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) are crucial for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is a key parameter that determines a molecule's potential for use in optoelectronic devices. researchgate.net A smaller energy gap is often associated with enhanced conductivity and the ability to absorb light at longer wavelengths, which are desirable properties for organic semiconductors, photovoltaic cells, and fluorescent materials. mdpi.comresearchgate.net Computational studies have shown that the HOMO-LUMO gap in isoxazole derivatives can be tuned by altering the substituents on the heterocyclic rings. researchgate.net This allows for the rational design of molecules with specific electronic characteristics tailored for applications in materials science, such as organic solar cells or laser dyes. researchgate.net
| Compound Type | Computational Method | Calculated Property | Potential Application | Reference |
|---|---|---|---|---|
| Substituted Isoxazoles | DFT (B3LYP, CAMB3LYP, etc.) | HOMO-LUMO Energy Gap (Eg) | Photovoltaics, Organic Electronics | researchgate.net |
| Functionalized Isoxazoles | DFT (6-311+G(d, p)) | Molecular Electrostatic Potential (MEP) | Predicting intermolecular interactions in materials | researchgate.netbohrium.com |
| Functionalized Isoxazoles | DFT (6-311+G(d, p)) | Frontier Molecular Orbitals (FMOs) | Understanding charge transfer properties | researchgate.netbohrium.com |
Theoretical Predictions for Undiscovered Analogues and Novel Reactivity Profiles
Computational chemistry serves not only to explain the properties of existing molecules but also as a powerful predictive tool for designing novel compounds and forecasting their behavior. researchgate.net This in silico approach enables researchers to design and evaluate new analogues of Isoxazol-4-yl(isoxazol-5-yl)methanone with potentially superior properties before committing to their synthesis in the laboratory. researchgate.net
Theoretical methods can predict a range of molecular characteristics, including UV/Visible absorption spectra, which is crucial for identifying candidates for dyes and optical materials. researchgate.net Furthermore, by calculating frontier molecular orbitals and molecular electrostatic potential maps, scientists can gain insight into the likely reactivity of undiscovered analogues. researchgate.netbohrium.com This allows for the prediction of how a novel bis-isoxazole might behave in a chemical reaction or interact with a biological target. researchgate.net This predictive power accelerates the discovery process, guiding synthetic chemists to focus on molecules with the highest probability of possessing desired characteristics, whether for materials science, catalysis, or other applications. The synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical research and will undoubtedly drive future innovations in bis-isoxazole chemistry. researchgate.net
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of Isoxazol-4-yl(isoxazol-5-yl)methanone?
- Methodological Answer: Structural characterization typically employs:
- FTIR : To identify functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹ for methanone).
- NMR : ¹H/¹³C NMR to resolve isoxazole ring protons (δ 6.0–8.5 ppm) and ketone carbon signals (δ ~190–210 ppm).
- HPLC : For purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
These methods align with protocols for analogous isoxazole derivatives .
Q. What are the key considerations for safe handling and storage of this compound?
- Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Use nitrile gloves, P95 respirators for particulates, and chemical fume hoods during synthesis .
- Stability : Avoid prolonged exposure to moisture, light, or high temperatures (>40°C) to prevent decomposition .
Q. Which synthetic pathways are effective for synthesizing this compound?
- Methodological Answer: Common routes include:
- Cyclocondensation : Reacting hydroxylamine with diketones (e.g., 1,3-diketones) under acidic conditions.
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize isoxazole rings (e.g., using CuSO₄/Na-ascorbate in THF:H₂O) .
- Esterification/Chlorination : Converting carboxylate precursors (e.g., methyl esters) via SOCl₂ or PCl₅ .
Advanced Research Questions
Q. How can reaction parameters be adjusted to control regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer: Regioselectivity in CuAAC reactions depends on:
| Catalyst System | Solvent | Product | Byproduct |
|---|---|---|---|
| CuSO₄/Na-ascorbate | THF:H₂O (3:1) | Triazine ring | Triazole-triazine hybrid |
| CuI/DIPEA | Anhydrous DMF | Oxidative coupling products | Minimal triazine |
| Optimize by: |
- Lowering reaction temperature (0–25°C) to suppress side reactions.
- Using bulky ligands (e.g., TBTA) to enhance regiocontrol .
Q. What strategies can mitigate the formation of unexpected byproducts, such as triazole-triazine hybrids, during copper-catalyzed cycloadditions involving isoxazole derivatives?
- Methodological Answer:
- Catalyst Screening : Replace CuSO₄ with CuBr or Cu(OAc)₂ to reduce oxidative coupling .
- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Additives : Introduce chelating agents (e.g., EDTA) to sequester free Cu ions that promote byproducts.
- Reaction Time : Limit to ≤30 minutes to prevent over-functionalization .
Q. How do computational models aid in predicting the electronic properties and reactivity of this compound?
- Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF).
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug design .
Q. What enzymatic approaches have been explored for the modification or functionalization of isoxazole-containing compounds?
- Methodological Answer:
- P450 Monooxygenases : Engineered variants (e.g., P450BM3 mutants) catalyze hydroxylation or epoxidation of isoxazole rings .
- Biocatalytic Click Chemistry : Enzymes like formate dehydrogenase regenerate NADH for copper-free azide-alkyne cycloadditions.
- Transaminases : Introduce chiral amines via ketone-amine exchange reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
